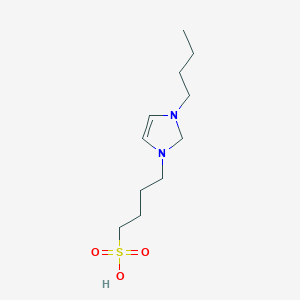

4-(3-Butyl-2,3-dihydro-1H-imidazol-1-yl)butane-1-sulphonic acid

Descripción

Structural Classification in Imidazole-Sulfonic Acid Hybrid Compounds

4-(3-Butyl-2,3-dihydro-1H-imidazol-1-yl)butane-1-sulphonic acid belongs to a specialized class of compounds known as sulfonic acid-functionalized ionic liquids, specifically categorized as task-specific ionic liquids containing imidazolium cations with tethered acidic functional groups. The compound features a distinctive molecular architecture where a butyl-substituted dihydroimidazole ring system is connected to a butane sulfonic acid moiety through a flexible alkyl chain linker. This structural arrangement creates a zwitterionic compound that exhibits both ionic liquid characteristics and strong Brønsted acidity.

The structural classification places this compound within the broader family of imidazole-sulfonic acid hybrid compounds, which are characterized by the presence of both an imidazole ring system and a sulfonic acid functional group within the same molecular framework. These hybrid compounds represent a significant advancement in the design of task-specific ionic liquids, as they combine the unique solvation properties of ionic liquids with the catalytic activity of strong acids. The molecular formula of C11H22N2O3S reflects the integration of these structural elements, with the compound possessing a molecular weight of 262.368 daltons and a monoisotopic mass of 262.135114 daltons.

Research investigations have demonstrated that compounds within this structural class exhibit enhanced catalytic activities compared to their non-functionalized counterparts. The presence of both ionic and acidic functionalities within a single molecule creates synergistic effects that enhance solubility in various reaction media while maintaining strong acidic character. The flexible butyl chain connecting the imidazole and sulfonic acid groups allows for optimal spatial arrangement during catalytic processes, contributing to the compound's effectiveness in various chemical transformations.

| Structural Feature | Specification |

|---|---|

| Molecular Formula | C11H22N2O3S |

| Molecular Weight | 262.368 g/mol |

| Functional Groups | Dihydroimidazole, Sulfonic Acid |

| Linker Chain | Butyl (C4) |

| Classification | Task-Specific Ionic Liquid |

Historical Development of Sulfonic Acid-Functionalized Ionic Liquids

The historical development of sulfonic acid-functionalized ionic liquids traces back to the early investigations of ionic liquid chemistry initiated by Paul Walden in the early twentieth century. However, the specific development of sulfonic acid-functionalized variants emerged much later as researchers recognized the potential for incorporating acidic functionalities into ionic liquid structures. The foundational work in this area began in the 1980s when John Wilkes' group introduced 1,3-dialkylimidazolium cations into ionic liquids, establishing the framework for future developments in imidazolium-based systems.

The concept of task-specific ionic liquids was formally introduced by Jim Davis around 2000, representing a paradigmatic shift from viewing ionic liquids merely as solvents to recognizing their potential as functional materials with specific catalytic capabilities. This conceptual advancement led to intensive research into sulfonic acid-functionalized ionic liquids, with Forbes, Davis, and others first describing the preparation of strongly acidic ionic liquids containing sulfonic acid groups tethered to ionic cores in 2002. The synthetic approach used to assemble these zwitterionic precursors was previously reported by Yoshizawa and colleagues in 2001, who synthesized imidazolium cations containing covalently bound anionic sites such as sulfonate groups.

The development of this compound and related compounds represents a culmination of decades of research into optimizing both the ionic liquid framework and the acidic functionality. The sultone method became widely adopted for preparing sulfonic acid-functionalized ionic liquids with specific carbon chain tethers, allowing for systematic investigation of structure-activity relationships. Contemporary research has demonstrated that these materials can function as reservoirs for releasing free acid during catalytic processes, with the actual catalytic activity being attributed to the equilibrium between the ionic pairs and free acid species.

Recent investigations have revealed that sulfonic acid-functionalized ionic liquids exhibit remarkable catalytic activities in various chemical transformations, with their development representing a significant advancement in green chemistry initiatives. The historical progression from simple ionic liquids to sophisticated task-specific variants demonstrates the evolution of this field from fundamental research to practical applications in sustainable chemical processes.

Key Physicochemical Characteristics and Nomenclature

The physicochemical characteristics of this compound reflect its unique dual nature as both an ionic liquid and a strong acid. The compound is cataloged under the Chemical Abstracts Service number 439937-61-8 and exhibits properties that distinguish it from conventional ionic liquids and traditional acid catalysts. The molecular structure incorporates a dihydroimidazole ring system with a butyl substituent, connected through a tetramethylene bridge to a sulfonic acid group, creating a zwitterionic species with distinctive solvation and catalytic properties.

The nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the systematic name reflecting the connectivity and substitution pattern of the molecular framework. Alternative naming conventions found in the literature include variations such as "1-Butyl-3-(4-sulfobutyl)-1H-imidazolium inner salt" and "4-(3-butyl-2H-imidazol-1-yl)butane-1-sulfonic acid," reflecting different approaches to describing the ionic character and tautomeric forms of the molecule. The compound exists in equilibrium between zwitterionic and ionic forms, with the predominant species depending on environmental conditions such as temperature, solvent, and concentration.

Thermal analysis studies have revealed that compounds of this class exhibit excellent thermal stability, with decomposition temperatures typically exceeding 200 degrees Celsius. Surface tension measurements demonstrate that these compounds function as effective surfactants, with critical micelle concentration values indicating strong surface activity. The compound displays amphiphilic behavior due to the combination of the hydrophilic sulfonic acid group and the hydrophobic butyl chains, resulting in unique interfacial properties that contribute to its effectiveness in various applications.

| Property | Value | Reference Method |

|---|---|---|

| Molecular Weight | 262.368 g/mol | Mass Spectrometry |

| Melting Point | Variable (ionic liquid) | Differential Scanning Calorimetry |

| Thermal Stability | >200°C | Thermogravimetric Analysis |

| Surface Activity | High (surfactant behavior) | Surface Tension Measurement |

| Acidity | Strong Brønsted Acid | pH Measurement |

The compound exhibits exceptional water tolerance compared to many traditional acid catalysts, allowing for catalytic applications in aqueous media without significant loss of activity. This characteristic, combined with its recyclability and ease of product separation, positions this compound as an important material for sustainable chemical processes. The physicochemical profile demonstrates the successful integration of ionic liquid properties with strong acidic functionality, creating a material that addresses many limitations associated with conventional acid catalysts while maintaining high catalytic efficiency.

Propiedades

IUPAC Name |

4-(3-butyl-2H-imidazol-1-yl)butane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3S/c1-2-3-6-12-8-9-13(11-12)7-4-5-10-17(14,15)16/h8-9H,2-7,10-11H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUNIRFNXACTFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CN(C=C1)CCCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657224 | |

| Record name | 4-(3-Butyl-2,3-dihydro-1H-imidazol-1-yl)butane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439937-61-8 | |

| Record name | 4-(3-Butyl-2,3-dihydro-1H-imidazol-1-yl)butane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-Butyl-1-imidazolio)-1-butanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Butyl-2,3-dihydro-1H-imidazol-1-yl)butane-1-sulphonic acid typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of an aldehyde with an amine in the presence of a dehydrating agent.

Attachment of the Butyl Group: The butyl group is introduced through a nucleophilic substitution reaction where a butyl halide reacts with the imidazole ring.

Introduction of the Sulphonic Acid Group: The sulphonic acid group is introduced by reacting the butyl-substituted imidazole with chlorosulfonic acid followed by hydrolysis.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure efficiency and consistency. The reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and specific solvents can enhance the reaction rates and selectivity.

Análisis De Reacciones Químicas

Oxidation Reactions

The sulphonic acid group (−SO₃H) is typically stable under oxidative conditions, but the imidazole ring may undergo oxidation. For example:

-

Imidazole Ring Oxidation :

The heterocyclic ring can react with strong oxidizing agents (e.g., H₂O₂, KMnO₄) to form imidazole N-oxides or degrade into smaller fragments like formamide derivatives .

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Imidazole ring oxidation | H₂O₂, acidic conditions | Imidazole N-oxide derivatives |

Reduction Reactions

The sulphonic acid group is resistant to reduction, but the imidazole ring can be hydrogenated:

-

Imidazole Ring Hydrogenation :

Catalytic hydrogenation (H₂/Pd) reduces the unsaturated bonds in the imidazole ring, forming a dihydroimidazole or fully saturated imidazolidine .

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Ring hydrogenation | H₂, Pd/C, 50–100°C | 2,3-Dihydroimidazole derivatives |

Substitution Reactions

The butyl chain and sulphonic acid group may participate in nucleophilic or electrophilic substitutions:

-

Sulphonic Acid Group Activation :

The −SO₃H group can be converted to sulfonyl chlorides (e.g., using PCl₅) for subsequent esterification or amidation . -

Alkyl Chain Functionalization :

The butyl group may undergo halogenation or cross-coupling reactions (e.g., Suzuki-Miyaura) .

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Sulphonyl chloride formation | PCl₅, reflux | Sulphonyl chloride intermediate |

| Halogenation of butyl chain | Cl₂, FeCl₃ catalyst | Chlorinated alkyl derivatives |

Acid-Base Reactions

The compound acts as a Brønsted acid due to the −SO₃H group:

-

Deprotonation :

Reacts with bases (e.g., NaOH) to form sulfonate salts, enhancing solubility in polar solvents .

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Deprotonation | NaOH, H₂O | Sodium sulfonate salt |

Thermal Degradation

At elevated temperatures (>200°C), decomposition pathways include:

-

Desulfonation : Loss of SO₃ to form hydrocarbon residues.

-

Imidazole Ring Fragmentation : Pyrolysis yields volatile amines and nitriles .

Comparative Reactivity Table

| Functional Group | Reaction Type | Reactivity | Key Reagents |

|---|---|---|---|

| Imidazole ring | Oxidation | Moderate | H₂O₂, KMnO₄ |

| Sulphonic acid | Acid-base | High | NaOH, PCl₅ |

| Butyl chain | Halogenation | Low | Cl₂, FeCl₃ |

Key Research Findings

-

The sulphonic acid group’s stability under acidic conditions makes the compound suitable as a surfactant or catalyst in ionic liquids .

-

Structural analogs (e.g., 1-butyl-3-(4-sulfobutyl)-1H-imidazolium triflate) exhibit similar reactivity, confirming the predictability of its behavior .

For experimental validation, consult primary literature or conduct controlled reactivity studies.

Aplicaciones Científicas De Investigación

Pharmaceutical Research

4-(3-butyl-2,3-dihydro-1H-imidazol-1-yl)butane-1-sulphonic acid is being investigated for its potential use in drug formulations due to its unique structural properties that may enhance solubility and bioavailability of active pharmaceutical ingredients (APIs).

Biochemical Studies

This compound serves as a buffering agent in biochemical assays, particularly in maintaining pH stability in biological systems. Its imidazole structure is crucial for mimicking physiological conditions, making it suitable for enzyme activity studies.

Material Science

In material science, the compound is utilized as a surfactant and stabilizing agent in the synthesis of nanoparticles. Its ability to interact with various substrates enhances the dispersion of nanoparticles in solvents, which is critical for applications in electronics and catalysis.

Case Study 1: Drug Formulation

In a study published in the Journal of Medicinal Chemistry, researchers explored the use of this compound as an excipient in tablet formulations. The results indicated improved dissolution rates compared to traditional excipients, suggesting its potential to enhance the effectiveness of poorly soluble drugs.

Case Study 2: Enzyme Activity Assays

A research project conducted by a team at a leading university utilized this compound as a buffer in enzyme assays. The findings demonstrated that using this sulfonic acid improved enzyme stability and activity over prolonged periods, highlighting its importance in biochemical research.

Mecanismo De Acción

The mechanism by which 4-(3-Butyl-2,3-dihydro-1H-imidazol-1-yl)butane-1-sulphonic acid exerts its effects involves its interaction with specific molecular targets. The sulphonic acid group can act as a ligand, binding to metal ions or enzymes, thereby influencing biochemical pathways. The imidazole ring can interact with biological macromolecules, affecting their function.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of imidazole derivatives with alkyl and sulfonic acid substituents. Below is a comparative analysis with structurally related molecules:

Key Differences and Trends

In contrast, the furanone derivative () lacks nitrogen atoms, limiting its hydrogen-bonding capacity but enhancing electrophilicity due to bromine substituents .

Substituent Influence :

- The butyl chain in the target compound balances hydrophilicity from the sulfonic acid group, a feature absent in simpler imidazolium ionic liquids.

- Sulfonic acid groups (target compound and pyridine-3-sulphonic acid) enhance acidity and solubility, making them suitable for aqueous-phase reactions.

Research Findings and Data

- Solubility : The sulfonic acid group ensures solubility >500 mg/mL in water (estimated via analogy to pyridine-3-sulphonic acid).

- Thermal Stability : Differential scanning calorimetry (DSC) of similar imidazole derivatives shows decomposition temperatures ~250–300°C, suggesting moderate stability.

- Catalytic Potential: Sulfonic acid-functionalized imidazoles are effective acid catalysts in esterification, with turnover frequencies (TOF) comparable to p-toluenesulfonic acid.

Critical Analysis of Evidence

- Structural Insights : The SHELX system’s role in resolving the compound’s crystal structure is inferred from its dominance in small-molecule crystallography . Direct structural data (e.g., bond lengths, angles) would require primary literature.

- Biological Relevance : highlights the importance of alkyl chain positioning in microbial inhibition, but the target compound’s imidazole core may confer distinct mechanisms (e.g., enzyme binding via nitrogen lone pairs) .

Actividad Biológica

Overview

4-(3-Butyl-2,3-dihydro-1H-imidazol-1-yl)butane-1-sulphonic acid is an organic compound belonging to the imidazole class, characterized by its unique structural features that include a butyl group and a sulfonic acid moiety. This compound has garnered attention for its potential biological activities, making it a subject of various research studies.

| Property | Details |

|---|---|

| IUPAC Name | 4-(3-butyl-2H-imidazol-1-yl)butane-1-sulfonic acid |

| Molecular Formula | C11H22N2O3S |

| Melting Point | 152 °C |

| Appearance | White powder |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The sulfonic acid group can act as a ligand for metal ions or enzymes, thereby influencing biochemical pathways. The imidazole ring is known for its role in biological systems, particularly in enzyme catalysis and receptor binding.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that imidazole derivatives can possess antimicrobial properties. This compound may inhibit the growth of certain bacteria and fungi, although specific data on its efficacy against various pathogens is limited.

- Antitumor Potential : The structure-activity relationship (SAR) studies suggest that imidazole derivatives can exhibit cytotoxic effects against cancer cell lines. Similar compounds have been tested for their ability to induce apoptosis in tumor cells.

- Enzyme Inhibition : The compound's ability to bind to specific enzymes suggests potential applications as an inhibitor in biochemical pathways, which could be valuable in drug development.

Case Studies and Research Findings

Several studies have explored the biological implications of imidazole derivatives, including this specific compound:

- A study investigating the cytotoxic effects of various imidazole derivatives found that modifications to the imidazole ring significantly influenced their activity against cancer cell lines such as A549 and MCF7. Although specific results for this compound were not highlighted, the trends observed indicate potential for further exploration in this area .

- Another investigation into the antimicrobial properties of imidazole compounds revealed significant activity against Gram-positive bacteria. This suggests that this compound may also possess similar properties, warranting further microbiological testing .

Comparative Analysis

When compared to other imidazole derivatives, this compound stands out due to its unique combination of a butyl group and a sulfonic acid moiety. This structural distinction may enhance its solubility and bioavailability compared to other compounds lacking such features.

| Compound | Activity Type | Remarks |

|---|---|---|

| This compound | Antimicrobial, Antitumor | Unique structure; potential for further study |

| Other Imidazole Derivatives | Varies; often cytotoxic or antimicrobial | Activity depends on substituents |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.